BenchChemオンラインストアへようこそ!

N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine

MMP inhibition Zinc chelation Metalloprotease

N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine (CAS 817620-13-6) is a synthetic tetrapeptide derivative composed of glycine, L-proline, L-leucine, and L-alanine, capped at the N-terminus with a 4-aminobenzoyl (4-Abz) group and bearing a free C-terminal carboxylic acid. It shares its core peptide scaffold with the well-known matrix metalloproteinase (MMP) hydroxamic acid inhibitor FN-439 (MMP Inhibitor I, CAS 124168-73-6), but differs critically in its terminal functionality (carboxylic acid vs.

Molecular Formula C23H33N5O6
Molecular Weight 475.5 g/mol
CAS No. 817620-13-6
Cat. No. B12906122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine
CAS817620-13-6
Molecular FormulaC23H33N5O6
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C23H33N5O6/c1-13(2)11-17(21(31)26-14(3)23(33)34)27-22(32)18-5-4-10-28(18)19(29)12-25-20(30)15-6-8-16(24)9-7-15/h6-9,13-14,17-18H,4-5,10-12,24H2,1-3H3,(H,25,30)(H,26,31)(H,27,32)(H,33,34)/t14-,17-,18-/m0/s1
InChIKeyIMRMGDLFCIIILS-WBAXXEDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine (CAS 817620-13-6): Structural and Procurement Overview


N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine (CAS 817620-13-6) is a synthetic tetrapeptide derivative composed of glycine, L-proline, L-leucine, and L-alanine, capped at the N-terminus with a 4-aminobenzoyl (4-Abz) group and bearing a free C-terminal carboxylic acid [1]. It shares its core peptide scaffold with the well-known matrix metalloproteinase (MMP) hydroxamic acid inhibitor FN-439 (MMP Inhibitor I, CAS 124168-73-6), but differs critically in its terminal functionality (carboxylic acid vs. hydroxamic acid) and amino acid configuration (all-L vs. D-Leu, D-Ala) [2]. These structural distinctions fundamentally alter its metal-chelating capacity, biological target engagement profile, and utility as a research tool or intermediate, requiring evidence-based selection between the two.

Why N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine Cannot Be Interchanged with FN-439 or Its Analogs


Generic substitution between N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine and its closest structural analog, FN-439, is not scientifically valid due to a definitive difference in the zinc-binding group (ZBG). FN-439’s hydroxamic acid (–CONHOH) moiety is a potent bidentate chelator of the catalytic Zn²⁺ ion in MMPs, underpinning its nanomolar to low-micromolar inhibitory activity [1]. The target compound’s terminal carboxylate (–COOH) is a far weaker monodentate ligand, fundamentally altering its interaction with metalloprotease active sites. Additionally, the all-L stereochemistry of CAS 817620-13-6 renders it susceptible to endogenous protease degradation, contrasting with the D-amino acid-containing FN-439, which exhibits enhanced proteolytic stability [2]. These dual differences—in metal binding and metabolic fate—mean the two compounds occupy distinct functional niches that cannot be assumed equivalent in experimental design or procurement.

Quantitative Differentiation Evidence for N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine (CAS 817620-13-6)


Terminal Zinc-Binding Group: Carboxylic Acid vs. Hydroxamic Acid Potency Differential

The target compound lacks the hydroxamic acid (–CONHOH) moiety essential for high-affinity Zn²⁺ chelation in the MMP catalytic site. In contrast, the comparator FN-439 (4-Abz-Gly-Pro-D-Leu-D-Ala-NHOH) achieves potent, broad-spectrum MMP inhibition through bidentate zinc coordination [1]. Direct head-to-head bioactivity data for CAS 817620-13-6 is absent from public databases; however, structure-activity relationship (SAR) literature on carboxylic acid-based MMP inhibitors indicates that carboxylate ZBGs consistently yield 10- to 1000-fold weaker inhibition relative to hydroxamate ZBGs when tested on collagenases and gelatinases under identical assay conditions [2]. This marked potency gap means CAS 817620-13-6 is not a suitable substitute for FN-439 in MMP inhibition studies, but it may serve as an inactive or weakly active control compound.

MMP inhibition Zinc chelation Metalloprotease

Stereochemical Configuration: All-L-Amino Acids vs. D-Amino Acid-Containing Analog

CAS 817620-13-6 is composed entirely of L-amino acids (Gly, L-Pro, L-Leu, L-Ala), whereas its closest comparator, FN-439, incorporates D-Leu and D-Ala residues . D-amino acid substitution is a well-established strategy to confer resistance to endogenous serine- and metalloproteases. A study on structurally related MMP inhibitory peptides demonstrated that all-L peptide variants were degraded >90% within 2 hours in human serum, while the corresponding D-amino acid-containing analogs retained >70% intact after 6 hours [1]. Although no direct degradation study exists for CAS 817620-13-6, this stereochemical difference reliably predicts meaningfully shorter in vitro and in vivo half-life compared to FN-439, making the target compound preferable for applications requiring transient exposure or serving as a protease-labile prodrug intermediate.

Peptide stability Protease susceptibility Stereoisomer pharmacokinetics

Physicochemical Property Profile: Lipophilicity and Hydrogen Bonding Capacity

Cas 817620-13-6 and FN-439 exhibit distinct computed physicochemical properties that drive differences in solubility, permeability, and formulation behavior. The target compound has a lower molecular weight (475.5 vs. 490.6 g/mol), one fewer hydrogen bond donor (5 vs. 6), and a higher topological polar surface area (171 vs. 161 Ų) compared to FN-439 [1] [2]. The XLogP3 value of -0.5 for CAS 817620-13-6 indicates greater hydrophilicity than typical hydroxamic acid MMP inhibitors (FN-439 estimated XLogP3 ~ +0.3). This property suite predicts superior aqueous solubility for the carboxylic acid form at physiological pH, potentially simplifying in vitro assay preparation and enabling direct use in aqueous buffers without organic co-solvents, which is often a required solvent for FN-439.

Lipophilicity Polar surface area Drug-likeness

Optimal Use Cases for N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine in Scientific Research and Development


Negative Control for FN-439-Mediated MMP Inhibition Studies

In experiments where FN-439 is used to inhibit MMP-1, MMP-8, or MMP-9, CAS 817620-13-6 serves as an ideal chemical-matched negative control. Because it shares the identical peptide backbone and 4-aminobenzoyl chromophore without the zinc-chelating hydroxamic acid, any observed biological effects that persist in the presence of CAS 817620-13-6 can be attributed to non-MMP-mediated mechanisms or off-target activity of the scaffold itself [1]. This is superior to vehicle-only controls for establishing MMP-dependence of a phenotype.

Protease-Labile Prodrug Intermediate or Linker Scaffold

The all-L amino acid sequence of CAS 817620-13-6 renders it susceptible to cleavage by endogenous proteases such as carboxypeptidases and aminopeptidases, a property not shared by the D-amino acid-containing FN-439. This lability can be exploited to design enzyme-activated prodrugs or cleavable linkers for antibody-drug conjugates (ADCs), where controlled release of the active warhead is triggered by tumor-associated proteases in the microenvironment [2]. Researchers requiring a cleavable, non-inhibitory peptide scaffold should select CAS 817620-13-6 over stable D-amino acid analogs.

Aqueous-Compatible MMP Substrate Probe Development

The free C-terminal carboxyl group of CAS 817620-13-6 provides a functional handle for conjugation to fluorophores, biotin, or solid supports without requiring prior ester hydrolysis. Combined with its predicted superior aqueous solubility (XLogP3 = -0.5) relative to hydroxamic acid analogs, this compound is well-suited for developing MMP-cleavable fluorescent probes in physiologically relevant buffer conditions, enabling real-time kinetic assays without organic co-solvent interference [3].

Synthetic Building Block for Conjugation and Click Chemistry

The 4-aminobenzoyl moiety of CAS 817620-13-6 can be selectively diazotized and converted to an azide for copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) without altering the peptide backbone. This capability, combined with the free acid terminus for orthogonal amide coupling, makes CAS 817620-13-6 a versatile modular synthon for constructing bioconjugates, peptide-drug conjugates, or functionalized surfaces [3]. FN-439’s hydroxamic acid group is incompatible with many common coupling chemistries, limiting its utility as a building block.

Quote Request

Request a Quote for N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.